molecular formula C18H20N4O B5505782 (1S*,2S*)-2-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclohexanol

(1S*,2S*)-2-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclohexanol

Cat. No. B5505782
M. Wt: 308.4 g/mol
InChI Key: UOUZEVFNCXCUSN-HOCLYGCPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrazolopyrimidines often involves multi-step chemical reactions, including functional group transformations and cyclization processes. For instance, cyanoacetylation and subsequent cyclization have been used to synthesize derivatives of pyrazolo[3,4-d]pyrimidin-6-yl acetonitriles, showcasing the complexity and versatility of synthetic strategies for such compounds (Salaheldin, 2009).

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines and related compounds is characterized by NMR spectroscopy and X-ray diffraction analysis. These techniques confirm the regioselectivity of the reactions and the structural integrity of the synthesized molecules, providing detailed insights into their molecular frameworks (Quiroga et al., 1999).

Chemical Reactions and Properties

Compounds within this chemical class participate in various chemical reactions, highlighting their reactivity and potential utility in synthetic chemistry. For example, the formation of 3-formylpyrazolo[1,5-a]pyrimidines through cyclocondensation and formylation reactions indicates the ability to introduce functional groups that can lead to further chemical modifications and the synthesis of novel fluorophores (Castillo et al., 2018).

Physical Properties Analysis

While specific data on the physical properties of "(1S*,2S*)-2-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclohexanol" are not readily available, related compounds exhibit interesting photophysical properties. Some pyrazolo[1,5-a]pyrimidines have demonstrated significant fluorescence, suggesting potential applications as fluorescent probes (Castillo et al., 2018).

Scientific Research Applications

  • Phosphodiesterase Inhibitors for Cognitive Impairment Treatment :

    • A study by Li et al. (2016) focused on the design and synthesis of a diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones, which are phosphodiesterase 1 (PDE1) inhibitors. One of the clinical candidates, (6aR,9aS)-2-(4-(6-fluoropyridin-2-yl)benzyl)-5-methyl-3-(phenylamino)-5,6a,7,8,9,9a-hexahydrocyclopenta[4,5]imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4-(2H)-one phosphate (ITI-214), exhibited potent inhibitory potency for PDE1 and is currently in Phase I clinical development for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease, among other disorders. (Li et al., 2016)
  • Antiinflammatory and Analgesic Activity :

    • Research by Badawey and El-Ashmawey (1998) investigated the antiinflammatory activity of new 1-(pyrimidin-2-yl)-3-pyrazolin-5-ones and 2-(pyrimidin-2-yl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-ones. Some compounds exhibited excellent antiinflammatory activity, along with good analgesic and antipyretic activity, surpassing the efficacy of reference drugs at certain doses. (Badawey & El-Ashmawey, 1998)
  • Cyclic GMP Phosphodiesterase Inhibitory Activity :

    • Dumaitre and Dodic (1996) described a series of 6-phenylpyrazolo[3,4-d]pyrimidones as specific inhibitors of cGMP specific (type V) phosphodiesterase. They evaluated these compounds for enzymatic and cellular activity, as well as in vivo oral antihypertensive activity, demonstrating notable efficacy and good metabolic stability. (Dumaitre & Dodic, 1996)
  • Non-Ulcerogenic Antiinflammatory Drugs :

    • Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines to study their antiinflammatory properties. They found that 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one showed high activity and better therapeutic index than reference drugs, while being devoid of ulcerogenic activity. (Auzzi et al., 1983)
  • Antiviral Activity of Pyrazolo[3,4-d]pyrimidine Analogues :

    • Research by Saxena et al. (1990) involved the synthesis of analogues of sangivamycin and toyocamycin, which are pyrazolo[3,4-d]pyrimidine derivatives, and their evaluation for antiviral activity. They found that certain compounds exhibited potent activity against human cytomegalovirus and herpes simplex virus type 1. (Saxena et al., 1990)

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action. If this compound is intended to be a drug or a ligand for a particular biological target, its mechanism of action would depend on how it interacts with that target .

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical substance, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. If this compound shows promising biological activity, it could be studied as a potential therapeutic agent .

properties

IUPAC Name

(1S,2S)-2-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c23-16-9-5-4-8-14(16)20-18-12-15(13-6-2-1-3-7-13)21-17-10-11-19-22(17)18/h1-3,6-7,10-12,14,16,20,23H,4-5,8-9H2/t14-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUZEVFNCXCUSN-HOCLYGCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC2=CC(=NC3=CC=NN32)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NC2=CC(=NC3=CC=NN32)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclohexan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.